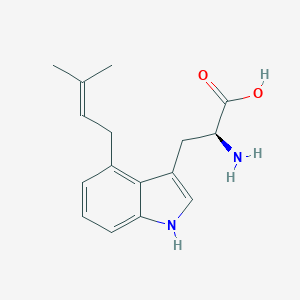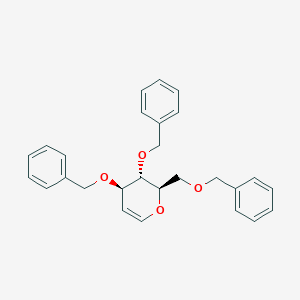
トリ-O-ベンジル-D-グルカル
概要
説明
Tri-O-benzyl-D-glucal (TOBG) is a synthetic polysaccharide derived from glucose. It is a three-dimensional polysaccharide that is highly soluble in water and is used in various scientific research applications.
科学的研究の応用
オリゴ糖の合成
トリ-O-ベンジル-D-グルカル: は、オリゴ糖の合成における重要な構成要素です。 これは、溶液相合成法と固相合成法の両方で使用されます 。この化合物の保護ベンジル基は、不要な副反応を防ぎ、複雑な炭水化物分子の理想的な前駆体となります。
分析化学
最後に、トリ-O-ベンジル-D-グルカルは、分析化学において標準物質または参照物質として応用されています。これは、特に炭水化物化学において、機器の校正や分析方法のバリデーションに役立ちます。
これらの応用はそれぞれ、科学研究におけるトリ-O-ベンジル-D-グルカルの汎用性と重要性を示しており、化学と生物学のさまざまな分野における基本的な構成要素としての役割を強調しています。 この化合物の溶解性と特定の条件下での安定性は、研究者にとって貴重な資源となっています .
Safety and Hazards
作用機序
Target of Action
Tri-O-benzyl-D-glucal, also known as 3,4,6-Tri-O-benzyl-D-glucal, is primarily used as a chiral intermediate . It is a benzyl protected, 2,3 unsaturated glucal . The compound’s primary targets are the biochemical reactions that require a chiral intermediate, particularly in the synthesis of oligosaccharides .
Mode of Action
The mode of action of Tri-O-benzyl-D-glucal is based on its chemical structure. The compound has a C2-C3 double bond in the pyranose ring . This double bond can be modified via a variety of reactions, including hydrogenation, oxidation, and hydroxylation . These reactions allow the compound to interact with its targets and induce changes in the biochemical processes.
Biochemical Pathways
Tri-O-benzyl-D-glucal is involved in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of a small number of monosaccharides (or sugars) linked together. They play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, and infection mechanisms. The compound serves as a building block in both solid-phase and solution-phase synthesis of these oligosaccharides .
Result of Action
The primary result of Tri-O-benzyl-D-glucal’s action is the production of oligosaccharides . As a chiral intermediate, it contributes to the structural complexity of the resulting oligosaccharides . These oligosaccharides can then participate in various biological processes, depending on their specific structures.
Action Environment
The action of Tri-O-benzyl-D-glucal is influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored in a dry and well-ventilated place . It is also insoluble in water but easily soluble in CHCl3 . These properties can affect the compound’s stability, efficacy, and the types of reactions it can participate in.
特性
IUPAC Name |
(2R,3S,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYLLYBWXIUMIT-PFBJBMPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471566 | |
| Record name | Tri-O-benzyl-D-glucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55628-54-1 | |
| Record name | Tri-O-benzyl-D-glucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4,6-Tri-O-benzyl-D-glucal?
A1: 3,4,6-Tri-O-benzyl-D-glucal has the molecular formula C27H28O4 and a molecular weight of 416.51 g/mol. []
Q2: What is the significance of the twist-boat conformation of the glucal moiety in 3,4,6-Tri-O-benzyl-D-glucal?
A2: The twist-boat conformation of the glucal moiety, as revealed by X-ray crystallography, plays a crucial role in its reactivity. This conformation influences the stereoselectivity of reactions involving the double bond, particularly in electrophilic additions and glycosylation reactions. []
Q3: How can NMR spectroscopy be used to characterize 3,4,6-Tri-O-benzyl-D-glucal?
A3: NMR spectroscopy, especially 1H and 13C NMR, provides valuable information about the structure of 3,4,6-Tri-O-benzyl-D-glucal. The chemical shifts and coupling constants of the protons and carbons in the molecule can be used to determine its structure and conformation. Lanthanide shift reagents can further enhance NMR analysis by inducing predictable changes in chemical shifts, aiding in signal assignment and structural elucidation. []
Q4: What is the Ferrier rearrangement and how is 3,4,6-Tri-O-benzyl-D-glucal utilized in this reaction?
A4: The Ferrier rearrangement is a useful reaction in carbohydrate chemistry that involves the rearrangement of glycals (like 3,4,6-Tri-O-benzyl-D-glucal) to 2,3-unsaturated glycosides. Various catalysts, including Lewis acids like FeCl3/C [], H2SO4-SiO2 [, ], and BiCl3 [], can be employed to facilitate this transformation. This reaction is particularly useful for synthesizing complex oligosaccharides and glycoconjugates.
Q5: Can you elaborate on the use of triphenylphosphane hydrobromide with 3,4,6-Tri-O-benzyl-D-glucal for C-N bond formation?
A5: Triphenylphosphane hydrobromide acts as a catalyst, activating 3,4,6-Tri-O-benzyl-D-glucal for nucleophilic attack. This method facilitates direct C-N bond formation with various N-nucleophiles, leading to the synthesis of 2-deoxy-N-glycosides with high α-stereoselectivity. This approach expands the synthetic utility of 3,4,6-Tri-O-benzyl-D-glucal for creating diverse glycoconjugates. []
Q6: How can 3,4,6-Tri-O-benzyl-D-glucal be utilized for the synthesis of 2-deoxy-S-glycosides?
A6: 3,4,6-Tri-O-benzyl-D-glucal reacts with various thiols in the presence of triphenylphosphane hydrobromide, resulting in the formation of 2-deoxy-S-glycosides. The reaction typically exhibits high α-stereoselectivity, especially with sterically demanding thiols. []
Q7: What are some examples of complex molecules synthesized using 3,4,6-Tri-O-benzyl-D-glucal as a starting material?
A7: Researchers have successfully employed 3,4,6-Tri-O-benzyl-D-glucal in the synthesis of various complex molecules, showcasing its versatility. Some notable examples include:
- Aminocyclitols, (-)-Conduramine F-4, and Polyhydroxyaminoazepanes: A 'diversity-oriented' approach starting from 3,4,6-Tri-O-benzyl-D-glucal provided access to these bioactive compounds. Key transformations included a selective deprotection strategy, LiAlH4-mediated reduction, and McMurry coupling. []
- Sphinganine and Safingol: Chiron approaches utilizing 3,4,6-Tri-O-benzyl-D-glucal enabled the stereoselective synthesis of these important sphingoid bases. Key steps involved Mitsunobu reactions and olefin cross-metathesis. []
- Steviamine Analogues: Two new stereoisomers of steviamine were synthesized from 3,4,6-Tri-O-benzyl-D-glucal. The synthesis featured a modified Julia olefination as a key step and led to the discovery of a selective α-galactosidase inhibitor. []
Q8: What are some of the challenges associated with using 3,4,6-Tri-O-benzyl-D-glucal in synthesis?
A8: While 3,4,6-Tri-O-benzyl-D-glucal offers a versatile platform for carbohydrate synthesis, some challenges exist.
Q9: How does the stereochemistry at C-4 of 3,4,6-Tri-O-benzyl-D-glucal affect its reactivity?
A9: The stereochemistry at C-4 significantly influences the stereochemical outcome of reactions involving 3,4,6-Tri-O-benzyl-D-glucal. For instance, in bromination reactions, the presence or absence of substituents at C-4 and C-5 dictates whether the reaction proceeds through an open bromo oxocarbenium ion or a bridged intermediate, resulting in different diastereomeric ratios of the product dibromides. []
Q10: What is the role of substituents in the stereoselective reactions of 3,4,6-Tri-O-benzyl-D-glucal?
A10: Substituents on the 3,4,6-Tri-O-benzyl-D-glucal ring system can significantly influence the stereochemical outcome of reactions. The steric and electronic properties of these substituents can direct the approach of reagents, leading to the preferential formation of one diastereomer over others. []
Q11: What is the mechanism of iodination of 3,4,6-Tri-O-benzyl-D-glucal?
A11: Iodination of 3,4,6-Tri-O-benzyl-D-glucal with IN3 in acetonitrile proceeds through a bridged iodonium ion intermediate. This intermediate is attacked by the azide nucleophile from the opposite face, resulting in the formation of trans-α-iodoazides as the major product. The reaction exhibits high diastereoselectivity, regardless of the presence or absence of substituents on the ring. []
Q12: Has computational chemistry been applied to study 3,4,6-Tri-O-benzyl-D-glucal and its derivatives?
A12: While the provided research snippets do not explicitly detail computational studies on 3,4,6-Tri-O-benzyl-D-glucal, computational tools like density functional theory (DFT) calculations and molecular dynamics simulations can be valuable for:
Q13: What insights into Structure-Activity Relationships (SAR) can be derived from modifications to 3,4,6-Tri-O-benzyl-D-glucal?
A13: Modifying the 3,4,6-Tri-O-benzyl-D-glucal structure can provide valuable SAR insights, particularly for applications like glycosidase inhibition. For example:
- Steviamine Analogues: The synthesis and testing of two new steviamine stereoisomers, starting from 3,4,6-Tri-O-benzyl-D-glucal, revealed that the 2,3-di-epi-(-)-steviamine isomer selectively inhibits α-galactosidase. []
- Amino-Modified Iminocyclitols: Exploring various alkylamino substituents on iminocyclitols derived from 3,4,6-Tri-O-benzyl-D-glucal could help identify potent and selective α-galactosidase inhibitors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



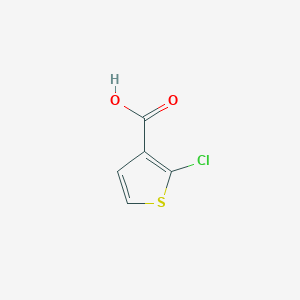
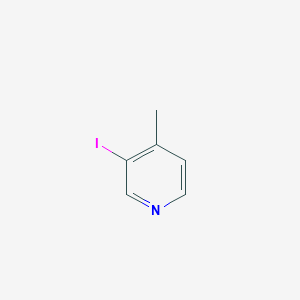

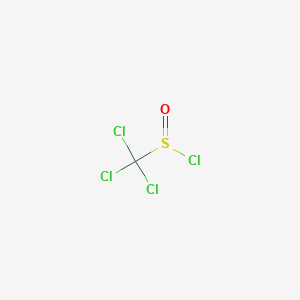
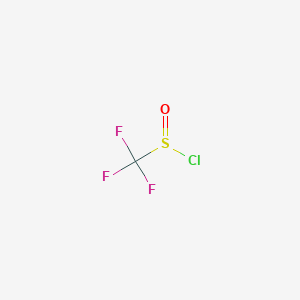


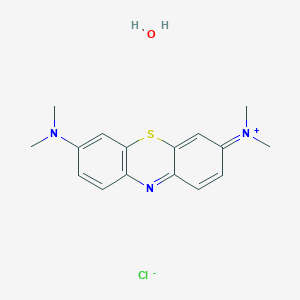

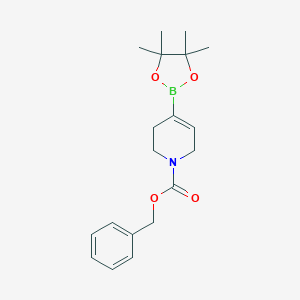

![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)
